

# Spectroscopic Profile of Isobutyl Salicylate: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isobutyl salicylate**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Spectroscopic Data

The ¹H NMR spectrum of **isobutyl salicylate** exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl<sub>3</sub>) solvent.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenolic -OH	10.82	Singlet	-
Aromatic H (ortho to - OH)	7.85	Doublet of doublets	7.8, 1.8
Aromatic H (para to - OH)	7.43	Triplet of doublets	8.4, 1.8
Aromatic H (meta to - OH, ortho to ester)	6.97	Triplet	-
Aromatic H (meta to - OH, meta to ester)	6.87	Doublet	8.4
-O-CH <sub>2</sub> -	4.13	Doublet	6.5
-CH(CH₃)₂	2.08	Multiplet	6.6, 6.5
-CH(CH₃)₂	1.03	Doublet	6.6

Table 1: <sup>1</sup>H NMR chemical shifts and coupling constants for **isobutyl salicylate**.[1]

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported relative to the solvent signal of CDCl<sub>3</sub>.



Carbon Assignment	Chemical Shift (δ, ppm)	
Carbonyl C=O	~170	
Aromatic C-OH	~161	
Aromatic C-H	~136	
Aromatic C-H	~130	
Aromatic C-H	~119	
Aromatic C-H	~117	
Aromatic C (ipso to ester)	~113	
-O-CH <sub>2</sub> -	~71	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~28	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~19	

Table 2: Predicted <sup>13</sup>C NMR chemical shifts for **isobutyl salicylate**.

## **Experimental Protocol for NMR Spectroscopy**

Sample Preparation: A small amount of **isobutyl salicylate** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

#### **Data Acquisition:**

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters
  include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
  covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 15 seconds.



• ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group	Vibrational Mode	Absorption Peak (cm <sup>-1</sup> )	Intensity
Phenolic -OH	O-H stretch	3200-3500	Broad
Aromatic C-H	C-H stretch	~3040	Medium
Aliphatic C-H	C-H stretch	2850-3000	Medium-Strong
Ester C=O	C=O stretch	~1680	Strong
Aromatic C=C	C=C stretch	1450-1600	Medium
Ester C-O	C-O stretch	1200-1300	Strong

Table 3: Characteristic IR absorption peaks for **isobutyl salicylate**.[2]

## **Experimental Protocol for FT-IR Spectroscopy**

Sample Preparation: For a liquid sample like **isobutyl salicylate**, the neat liquid (without solvent) is typically used. A single drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

#### **Data Acquisition:**

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure: A background spectrum of the clean salt plates is first recorded. The sample is
  then placed in the spectrometer's sample holder, and the IR spectrum is recorded. The
  instrument measures the absorption of infrared radiation as a function of wavenumber



(typically 4000-400 cm<sup>-1</sup>). The final spectrum is presented as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Proposed Fragment Ion
194	11.6	[M] <sup>+</sup> (Molecular Ion)
138	29.8	[M - C4H8] <sup>+</sup>
121	33.8	[C7H5O2]+ (loss of isobutoxy group)
120	100	[C7H4O2]+ (Base Peak)
92	14.2	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
65	11.8	[C₅H₅] <sup>+</sup>
57	11.8	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (isobutyl cation)

Table 4: Key fragments in the electron ionization mass spectrum of **isobutyl salicylate**.[1]

## **Experimental Protocol for Electron Ionization Mass Spectrometry**

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

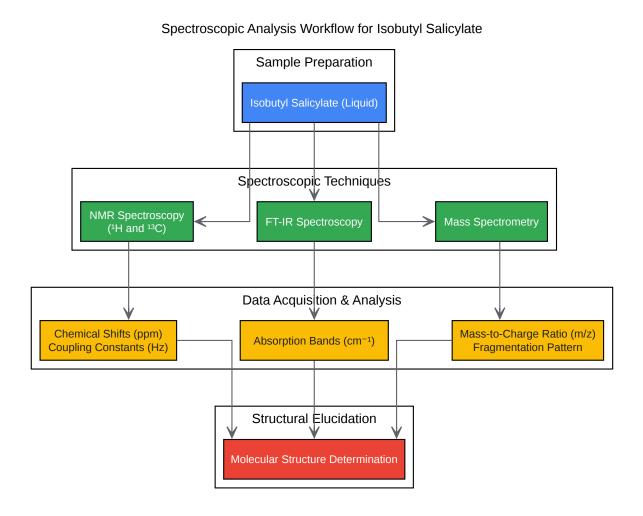
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+).



Fragmentation and Analysis: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, generating a mass spectrum.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **isobutyl salicylate**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

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